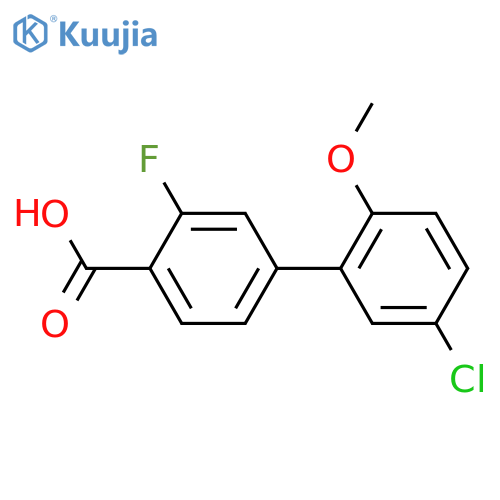

Cas no 1179027-17-8 (4-(5-chloro-2-methoxyphenyl)-2-fluorobenzoic acid)

1179027-17-8 structure

商品名:4-(5-chloro-2-methoxyphenyl)-2-fluorobenzoic acid

CAS番号:1179027-17-8

MF:C14H10ClFO3

メガワット:280.678806781769

MDL:MFCD12859233

CID:2615567

PubChem ID:53211126

4-(5-chloro-2-methoxyphenyl)-2-fluorobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(5-chloro-2-methoxyphenyl)-2-fluorobenzoic acid

- 5'-Chloro-3-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid

- 4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95%

- 1179027-17-8

- DTXSID20681158

- AKOS005821321

- MFCD12859233

-

- MDL: MFCD12859233

- インチ: InChI=1S/C14H10ClFO3/c1-19-13-5-3-9(15)7-11(13)8-2-4-10(14(17)18)12(16)6-8/h2-7H,1H3,(H,17,18)

- InChIKey: DNPLTYJQUMKYFJ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 280.0302500Da

- どういたいしつりょう: 280.0302500Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 326

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 46.5Ų

4-(5-chloro-2-methoxyphenyl)-2-fluorobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB328943-5g |

4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95%; . |

1179027-17-8 | 95% | 5g |

€1159.00 | 2024-06-08 | |

| abcr | AB328943-5 g |

4-(5-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid, 95%; . |

1179027-17-8 | 95% | 5g |

€1159.00 | 2023-04-26 |

4-(5-chloro-2-methoxyphenyl)-2-fluorobenzoic acid 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

1179027-17-8 (4-(5-chloro-2-methoxyphenyl)-2-fluorobenzoic acid) 関連製品

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1179027-17-8)4-(5-chloro-2-methoxyphenyl)-2-fluorobenzoic acid

清らかである:99%

はかる:5g

価格 ($):687.0